molecular formula C11H15ClN2 B1484025 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2091637-70-4

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484025
CAS No.: 2091637-70-4
M. Wt: 210.7 g/mol
InChI Key: GRTJVPHUPVSSGG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole ( 2091637-70-4) is a synthetically versatile pyrazole derivative of significant interest in medicinal chemistry research. This compound features a chloromethyl functional group, which serves as a key reactive handle for further chemical modifications, enabling its use as a valuable building block or intermediate in the design and synthesis of more complex molecules . The core pyrazole structure is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities . Pyrazole derivatives have been extensively investigated for their potent anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The specific substitution pattern on this molecule—combining the chloromethyl group with a cyclopropylmethyl moiety and a tetrahydrocyclopenta[c]pyrazole core—makes it a particularly interesting candidate for structure-activity relationship (SAR) studies and for developing novel bioactive compounds . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory and chemical safety guidelines.

Properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJVPHUPVSSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₃ClN₂
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 1627564-42-4

The presence of the chloromethyl and cyclopropylmethyl groups suggests potential interactions with various biological targets, which are crucial for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of cyclopenta[c]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in cancer proliferation, such as the c-Met kinase pathway.

  • In Vitro Studies : Compounds structurally similar to this compound have demonstrated moderate to high cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, IC₅₀ values for some derivatives were reported as low as 1.06 μM in A549 cells, indicating potent activity .

The mechanism by which these compounds exert their effects often involves:

  • Kinase Inhibition : Many derivatives act as inhibitors of kinases such as c-Met, which is implicated in tumor growth and metastasis. The binding affinity to the ATP-binding site of c-Met has been a focus in SAR studies.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of halogen substituents and their positions on the aromatic rings significantly influence the potency against cancer cell lines. For example, fluorine substitution has been shown to enhance activity compared to non-substituted analogs .
  • Cyclopropylmethyl Group : The cyclopropylmethyl moiety appears to play a crucial role in maintaining the compound's ability to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Assessment : A study evaluated various derivatives against A549 and MCF-7 cells using MTT assays. Results indicated that specific modifications led to improved cytotoxicity profiles .
  • Kinase Inhibition Studies : Compounds with similar structures were tested for their inhibitory effects on c-Met kinase. Some exhibited IC₅₀ values comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Further investigations into apoptosis revealed that certain derivatives could significantly induce late apoptosis in treated cancer cells, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Activities/Properties
Target Compound -CH₂Cl (3), -CH₂C₃H₅ (2) C₁₁H₁₅ClN₂ 210.70 Potential N-type calcium channel modulation (inferred)
2-(3,5-Dichlorophenyl)-3-methyl analog -C₆H₃Cl₂ (2), -CH₃ (3) C₁₃H₁₂Cl₂N₂ 267.1 Confirmed regioisomer via ROESY; 8% synthetic yield
3-Chloro-4-(methylsulfonyl)phenyl analog -C₆H₃Cl(SO₂CH₃) (3) C₁₃H₁₃ClN₂O₂S 296.77 Sulfone group enhances polarity; unconfirmed bioactivity
3-Phenyl-1-(prop-2-yn-1-yl) analog -C₆H₅ (3), -C≡CH (1) C₁₃H₁₂N₂ 196.25 Alkyne group enables click chemistry applications

Key Observations:

  • Substituent Effects : The target compound’s chloromethyl group offers higher reactivity compared to the methyl group in or the sulfone in . Its cyclopropylmethyl substituent introduces greater steric hindrance than the phenyl or alkyne groups in or .
  • Polarity : The sulfone-containing analog is more polar (logP ~1.2 estimated) than the target compound (logP ~2.5 predicted), impacting bioavailability.
  • Synthetic Accessibility : The dichlorophenyl analog has a low yield (8%), suggesting challenges in regioselective synthesis, whereas the target compound’s synthesis may require optimized cyclopropane incorporation.

Pharmacological and Functional Comparisons

  • N-Type Calcium Channel Inhibition : Pyrazole derivatives like 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles are reported as N-type calcium channel blockers . The target compound’s cyclopropylmethyl group may enhance binding affinity compared to the smaller methyl group in , though direct comparative studies are lacking.
  • Anti-inflammatory Potential: The chloromethyl group in the target compound could act as a leaving group, enabling covalent interactions with cysteine residues in inflammatory enzymes (e.g., COX-2), similar to pyrazole-based NSAIDs .
  • Metabolic Stability : The cyclopropane ring in the target compound may resist oxidative metabolism better than the alkyne group in , which is prone to cytochrome P450-mediated degradation.

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The dichlorophenyl analog exhibits distinct ¹H-NMR signals (δ 7.59 ppm for aromatic protons; δ 2.33 ppm for methyl group) and ROESY correlations confirming regiochemistry . The target compound’s NMR would likely show upfield shifts for cyclopropane protons (δ 0.5–1.5 ppm) and a triplet for the chloromethyl group (δ ~3.7 ppm).
  • Mass Spectrometry : The dichlorophenyl analog has a [M+H]⁺ peak at m/z 267.1, while the sulfone analog has a higher mass (m/z 296.77) due to the SO₂CH₃ group .

Preparation Methods

Formation of the Tetrahydrocyclopenta[c]pyrazole Core

  • Starting materials: Cyclopentanone derivatives and hydrazine or substituted hydrazines.
  • Reaction: Condensation of cyclopentanone with hydrazine forms the pyrazoline intermediate, which upon further reduction or hydrogenation yields the tetrahydrocyclopenta[c]pyrazole core.
  • Conditions: Acidic or basic catalysis, often under reflux; hydrogenation may be performed using Pd/C catalysts.

Introduction of the Cyclopropylmethyl Group at Position 2

  • Method: Alkylation of the pyrazole nitrogen or carbon at position 2 using cyclopropylmethyl halides (e.g., bromide or iodide).
  • Reagents: Cyclopropylmethyl bromide or iodide, base such as potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents like DMF or DMSO.
  • Temperature: Room temperature to moderate heating (25–80 °C).
  • Outcome: Selective substitution at the 2-position to install the cyclopropylmethyl moiety.

Chloromethylation at Position 3

  • Approach: Introduction of the chloromethyl group typically involves chloromethylation reactions.
  • Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
  • Alternative: Use of chloromethyl halides in the presence of Lewis acids or bases to achieve substitution at the 3-position.
  • Control: Reaction conditions must be optimized to avoid over-chlorination or side reactions.
  • Purification: Chromatographic techniques to isolate the desired chloromethylated product.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization Cyclopentanone + hydrazine, reflux Tetrahydrocyclopenta[c]pyrazole core
2 Alkylation Cyclopropylmethyl bromide, K2CO3, DMF, 50 °C 2-(Cyclopropylmethyl)-tetrahydrocyclopenta[c]pyrazole
3 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether, acidic medium 3-(Chloromethyl)-2-(cyclopropylmethyl)-tetrahydrocyclopenta[c]pyrazole

Research Findings and Optimization Notes

  • The cyclization step is critical for forming the fused ring system; incomplete cyclization leads to impurities.
  • Alkylation at position 2 is selective under mild base conditions; stronger bases or higher temperatures may cause side reactions.
  • Chloromethylation requires careful pH and temperature control to prevent polymerization or multiple substitutions.
  • Purification often involves recrystallization or preparative HPLC due to close polarity of intermediates.
  • Yield optimization is achieved by stepwise purification and monitoring by NMR or LC-MS.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Reflux, acidic or basic catalysis Monitor completion by TLC or NMR
Alkylation (cyclopropylmethyl) K2CO3, DMF, 40–60 °C, 12–24 h Use dry solvent, inert atmosphere preferred
Chloromethylation Formaldehyde + HCl, 0–25 °C, 2–6 h Avoid excess chloromethylating agent
Purification Column chromatography or recrystallization Use silica gel, eluent gradient
Characterization NMR, MS, IR spectroscopy Confirm substitution and ring integrity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves cyclization of cyclopentane precursors followed by pyrazole ring formation using hydrazine derivatives . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

  • Temperature control : Lower temperatures (0–5°C) reduce undesired byproducts during cyclopropane ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Catalysts : Lewis acids like ZnCl₂ improve reaction rates for pyrazole ring closure .
    • Data Note : Yields vary from 40–65% depending on purity of intermediates, as confirmed by HPLC analysis .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify cyclopropane and pyrazole ring protons (δ 1.2–2.8 ppm for cyclopropane; δ 7.1–8.3 ppm for pyrazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 251.08 for the base compound) .
  • X-ray Crystallography : Resolves bond angles (e.g., 109.5° for cyclopropane C-C-C) and confirms stereochemistry .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Chromatography :

  • Flash Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for biological assays .
    • Challenges : The chloromethyl group’s polarity complicates separation; gradient elution is critical .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The chloromethyl group acts as an electrophilic site, enabling SN₂ reactions with amines or thiols (e.g., forming thioether derivatives for prodrug design) .
  • Kinetic studies show reaction rates increase in polar solvents (e.g., DMSO) due to stabilized transition states .
    • Contradictions : Some studies report steric hindrance from the cyclopropylmethyl group reduces reactivity with bulky nucleophiles .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Strategies :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The cyclopropylmethyl group shows hydrophobic interactions with active-site residues .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate computational data with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 µM vs. 8.7 µM in separate studies) may arise from:

  • Assay Conditions : Variations in ATP concentrations (10 µM vs. 100 µM) .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .
    • Resolution : Standardize protocols (e.g., uniform ATP levels) and validate purity via LC-MS before assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Findings :

  • pH Stability : Degrades rapidly at pH >8 (hydrolysis of chloromethyl group), with a half-life of <24 hours .
  • Thermal Stability : Stable at 25°C for 30 days but decomposes above 60°C (TGA data shows 10% mass loss by 75°C) .
    • Storage Recommendations : Store at −20°C in amber vials under inert atmosphere .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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